molecular formula C16H18ClNO2 B1378774 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-70-1

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B1378774
CAS No.: 1461713-70-1
M. Wt: 291.77 g/mol
InChI Key: VRVUHOFHXWKSFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3-formylbenzoic acid under reductive amination conditions to yield the target compound. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on neurotransmitter systems, particularly its potential to enhance memory and cognitive function.

    Medicine: Explored as a potential treatment for cognitive impairments and neurodegenerative diseases.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The exact mechanism of action of 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride remains unknown. it is believed to display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin. These actions suggest that the compound may enhance cognitive function by modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This multi-target approach may contribute to its potential cognitive-enhancing effects, distinguishing it from other nootropic compounds .

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19;/h2-10H,11-12H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVUHOFHXWKSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-70-1
Record name 3-{[benzyl(methyl)amino]methyl}benzoic acid hydrochloride
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